3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1060193-07-8
VCID: VC11910880
InChI: InChI=1S/C18H16BrN5O2/c19-16-5-4-15(26-16)18(25)24-10-8-23(9-11-24)17-6-3-14(21-22-17)13-2-1-7-20-12-13/h1-7,12H,8-11H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC=C(O4)Br
Molecular Formula: C18H16BrN5O2
Molecular Weight: 414.3 g/mol

3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

CAS No.: 1060193-07-8

Cat. No.: VC11910880

Molecular Formula: C18H16BrN5O2

Molecular Weight: 414.3 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine - 1060193-07-8

Specification

CAS No. 1060193-07-8
Molecular Formula C18H16BrN5O2
Molecular Weight 414.3 g/mol
IUPAC Name (5-bromofuran-2-yl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H16BrN5O2/c19-16-5-4-15(26-16)18(25)24-10-8-23(9-11-24)17-6-3-14(21-22-17)13-2-1-7-20-12-13/h1-7,12H,8-11H2
Standard InChI Key MAWOGWAFPRPDCF-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC=C(O4)Br
Canonical SMILES C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC=C(O4)Br

Introduction

3-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex heterocyclic compound that combines pyridazine, pyridine, and piperazine moieties with a bromofuran substituent. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery targeting various biological activities.

Structural Features

Molecular Formula: C16H14BrN5O2
Molecular Weight: ~388.22 g/mol
Key Functional Groups:

  • Pyridazine core

  • Pyridine ring

  • Piperazine moiety

  • 5-Bromofuran carbonyl group

The presence of these functional groups provides a versatile framework for interaction with biological targets, making it a candidate for pharmacological studies.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the pyridazine core: Pyridazines are synthesized through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

  • Introduction of the bromofuran moiety: The bromofuran group is added via acylation reactions using 5-bromofuran-2-carbonyl chloride.

  • Piperazine substitution: Piperazine is incorporated through nucleophilic substitution or coupling reactions.

  • Pyridine attachment: The pyridine ring is introduced using cross-coupling methods such as Suzuki or Heck reactions.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Properties: Related heterocyclic compounds have shown activity against bacterial and fungal strains due to their ability to disrupt microbial enzymes .

  • Anticancer Potential: The pyridazine-pyridine framework has been explored for its ability to inhibit kinases involved in cancer cell proliferation .

  • Neurological Applications: Piperazine derivatives are known for their interaction with neurotransmitter pathways, suggesting potential use in neurodegenerative diseases .

Analytical Characterization

The compound can be characterized using the following techniques:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments.

    • Example: Signals for aromatic protons in the pyridine and furan rings.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl (C=O) and bromofuran vibrations.

  • Elemental Analysis: Verifies the molecular composition.

Potential Applications

a) Drug Discovery:

  • The compound's structure suggests potential as a kinase inhibitor or antimicrobial agent due to its heteroaromatic rings and functional groups.

b) Chemical Probes:

  • Its ability to bind selectively to biological targets makes it useful as a probe in biochemical assays.

c) Material Science:

  • Heterocyclic compounds like this are being explored for their electronic properties in organic semiconductors.

Limitations and Challenges

  • Synthetic Complexity: Multi-step synthesis increases production costs and scalability challenges.

  • Stability Issues: Brominated compounds may undergo degradation under certain conditions.

  • Toxicity Concerns: Further studies are required to evaluate its safety profile.

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